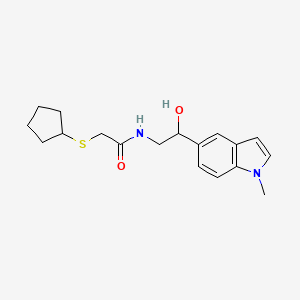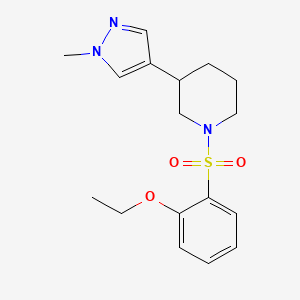
1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine, also known as SM-406, is a small molecule inhibitor of multiple anti-apoptotic proteins. It has been shown to induce apoptosis in a variety of cancer cell lines and has potential as a therapeutic agent for cancer treatment.
Wirkmechanismus
1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine inhibits several anti-apoptotic proteins, including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1. These proteins are overexpressed in many cancer cells and protect them from apoptosis. By inhibiting these proteins, 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine induces apoptosis in cancer cells. 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has also been shown to inhibit autophagy, a process that cancer cells use to survive under stress conditions.
Biochemical and Physiological Effects:
1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has potential as a treatment for autoimmune diseases and inflammatory disorders. However, the biochemical and physiological effects of 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine on normal cells and tissues are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine is its specificity for anti-apoptotic proteins. This allows for targeted inhibition of cancer cells without affecting normal cells. Another advantage is its potential as a sensitizer for chemotherapy and radiation therapy. However, one limitation of 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine is its low solubility, which can affect its effectiveness in some experiments. Another limitation is its potential toxicity to normal cells and tissues, which needs to be further evaluated.
Zukünftige Richtungen
For research on 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine include the development of more effective synthesis methods and the evaluation of its potential as a therapeutic agent for cancer treatment and autoimmune diseases. Further studies are needed to determine the optimal dosage and administration of 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine and its potential toxicity to normal cells and tissues. In addition, the biochemical and physiological effects of 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine on normal cells and tissues need to be further investigated.
Synthesemethoden
The synthesis of 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine involves several steps, starting with the reaction of 1-(2-ethoxyphenyl)sulfonyl chloride with 1-methylpyrazole to form 1-(2-ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine intermediate. The intermediate is then reacted with sodium hydride and 1-bromo-3-chloropropane to form the final product, 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine. The synthesis method has been described in detail in several research articles.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, breast, lung, prostate, and colon cancer cells. 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has potential as a treatment for autoimmune diseases and inflammatory disorders.
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-3-23-16-8-4-5-9-17(16)24(21,22)20-10-6-7-14(13-20)15-11-18-19(2)12-15/h4-5,8-9,11-12,14H,3,6-7,10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNMSBASUVPOKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CCCC(C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxybenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2877328.png)
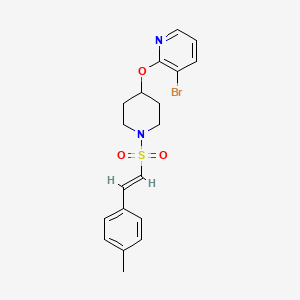
![5-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2877332.png)

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)benzenecarboxamide](/img/structure/B2877337.png)
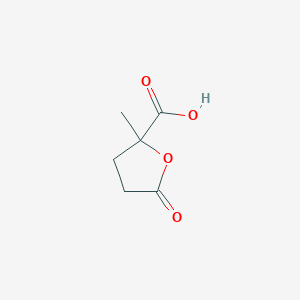
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide](/img/structure/B2877339.png)
![[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate](/img/structure/B2877341.png)
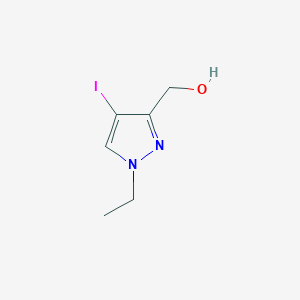
![1-benzyl-N-(2-methoxy-5-methylphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2877345.png)


![4-cyano-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2877348.png)
